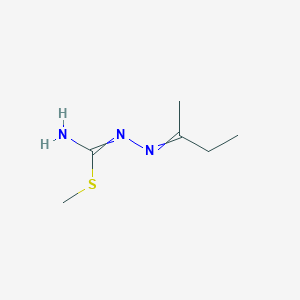
Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is an organic compound with the molecular formula C5H11N3S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent methylation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
- Carbazic acid, 2-methyldithio-, methyl ester
- Methyl 2-methyldithiocarbazate
Uniqueness
Hydrazinecarboximidothioic acid, (1-methylpropylidene)-, methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds
Propiedades
Número CAS |
112390-00-8 |
|---|---|
Fórmula molecular |
C6H13N3S |
Peso molecular |
159.26 g/mol |
Nombre IUPAC |
methyl N'-(butan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C6H13N3S/c1-4-5(2)8-9-6(7)10-3/h4H2,1-3H3,(H2,7,9) |
Clave InChI |
CYFYOLYEROCOQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NN=C(N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


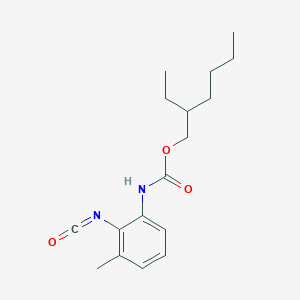
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)




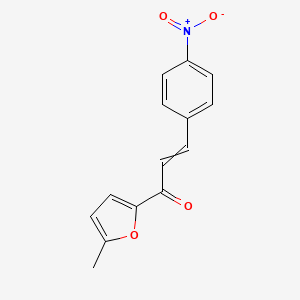
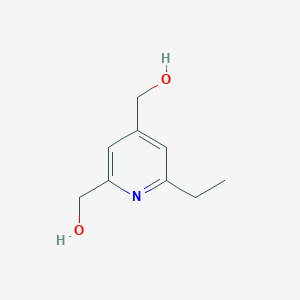
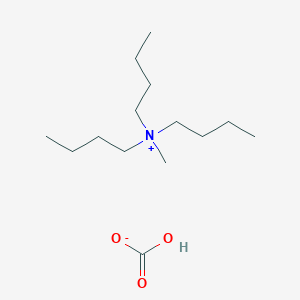
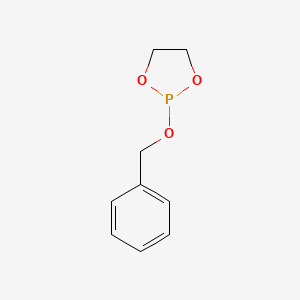

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
